molecular formula C18H18N2OS B2528470 N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 477569-47-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide

Cat. No.: B2528470
CAS No.: 477569-47-4
M. Wt: 310.42
InChI Key: DJUCLWVRIKATPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Mechanism of Action

Target of Action

The primary target of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this enzyme can inhibit the growth of the bacteria, making it a potential candidate for anti-tubercular therapy .

Mode of Action

this compound interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the cell wall biosynthesis of Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, this compound disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .

Pharmacokinetics

One study indicated that similar compounds have shown favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly impact its bioavailability, which in turn affects its efficacy as a drug .

Result of Action

The result of this compound’s action is the potential inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall biosynthesis, the compound can lead to the death of the bacteria . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The action environment can greatly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its target . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide typically involves the reaction of 2-aminobenzothiazole with an appropriate acylating agent. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in the presence of dimethylformamide (DMF) as a solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUCLWVRIKATPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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